Product packaging for Testiphenon(Cat. No.:CAS No. 104730-58-7)

Testiphenon

Cat. No.: B008322
CAS No.: 104730-58-7
M. Wt: 548.6 g/mol
InChI Key: JWLXQUMDRGJLMS-SJQIPMMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Testiphenon (also known as testiphenone or chlorphenacyl dihydrotestosterone ester) is a synthetic, tissue-selective cytostatic antineoplastic agent developed for research applications. This unique compound is an androgen ester—specifically, a chlorphenacyl nitrogen mustard ester of dihydrotestosterone (DHT)—and acts as a prodrug of these two components . Its primary research value lies in its targeted mechanism of action for investigating cancers in androgen receptor-expressing tissues. This compound was designed to offer reduced systemic side effects and toxicity compared to conventional chemotherapy agents, making it a compelling candidate for targeted oncological studies . Preclinical studies have demonstrated a broad spectrum of antitumor activity across various models, including sarcoma 180, Lewis lung carcinoma, mammary adenocarcinoma, and other solid tumors and systemic neoplasms . The antitumor activity of this compound has been shown to be wider than that of its individual components or other related hormonocytostatic drugs, highlighting its unique properties for research into combination therapies and tissue-specific drug delivery . Researchers utilize this compound to explore novel pathways in hormone-related cancers and to develop more selective therapeutic agents. Analytical methods, including HPLC, are established for quantifying this compound and its metabolites in biological liquids to support pharmacokinetic and metabolic studies . This product is designated "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H43Cl2NO3 B008322 Testiphenon CAS No. 104730-58-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

104730-58-7

Molecular Formula

C31H43Cl2NO3

Molecular Weight

548.6 g/mol

IUPAC Name

[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate

InChI

InChI=1S/C31H43Cl2NO3/c1-30-13-11-24(35)20-22(30)5-8-25-26-9-10-28(31(26,2)14-12-27(25)30)37-29(36)19-21-3-6-23(7-4-21)34(17-15-32)18-16-33/h3-4,6-7,22,25-28H,5,8-20H2,1-2H3/t22-,25-,26-,27-,28-,30-,31-/m0/s1

InChI Key

JWLXQUMDRGJLMS-SJQIPMMSSA-N

SMILES

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl)C

Isomeric SMILES

C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl)C

Canonical SMILES

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl)C

Synonyms

androstane-17-ol-3-one n-di(2-chloroethyl)aminophenylacetate
testiphenon

Origin of Product

United States

Structural Elucidation and Chemical Synthesis of Testiphenon

Retrosynthetic Analysis of Testiphenon

A retrosynthetic analysis of this compound logically deconstructs the molecule into its primary building blocks. The most apparent disconnection is at the ester linkage, which is a common and synthetically accessible functional group. This primary disconnection yields the parent steroidal alcohol, dihydrotestosterone (B1667394) (DHT), and the carboxylic acid-containing cytotoxic agent, 4-(bis(2-chloroethyl)amino)phenylacetic acid, or its activated derivative.

This strategy is based on the well-established principles of ester synthesis, where an alcohol is coupled with a carboxylic acid or one of its more reactive forms, such as an acyl chloride. The synthesis of each of these two key precursors represents a secondary level of retrosynthetic consideration.

Dihydrotestosterone is a well-known and commercially available steroid, often synthesized from other more abundant steroids like testosterone (B1683101) through reduction of the A-ring double bond. The synthesis of 4-(bis(2-chloroethyl)amino)phenylacetic acid is more complex and involves the introduction of the nitrogen mustard group onto a phenylacetic acid backbone.

Key Synthetic Intermediates and Reaction Pathways

The forward synthesis of this compound relies on the successful preparation of its key intermediates and their subsequent coupling.

Synthesis of Dihydrotestosterone (DHT): Dihydrotestosterone is a biologically active metabolite of testosterone, and its synthesis is well-documented. A common laboratory and industrial-scale synthesis involves the catalytic hydrogenation of testosterone. This reaction selectively reduces the double bond in the A-ring of the steroid nucleus without affecting the carbonyl group at C3 or the hydroxyl group at C17.

Synthesis of 4-(bis(2-chloroethyl)amino)phenylacetic acid (Chlorphenacyl): The synthesis of this cytotoxic carboxylic acid is a multi-step process. A plausible synthetic route begins with a commercially available starting material such as p-aminophenylacetic acid. The synthesis proceeds through the following key steps:

N-alkylation: The amino group of p-aminophenylacetic acid is reacted with an excess of a suitable alkylating agent, such as ethylene (B1197577) oxide, to introduce two hydroxyethyl (B10761427) groups. This forms N,N-bis(2-hydroxyethyl)-p-aminophenylacetic acid.

Chlorination: The resulting diol is then treated with a chlorinating agent, such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3), to convert the hydroxyl groups into chloro groups. This step yields the final product, 4-(bis(2-chloroethyl)amino)phenylacetic acid. iiab.meteknokrat.ac.idnih.gov

Final Esterification Reaction: The final and crucial step in the synthesis of this compound is the esterification of the 17β-hydroxyl group of dihydrotestosterone with 4-(bis(2-chloroethyl)amino)phenylacetic acid. To facilitate this reaction, the carboxylic acid is typically activated to increase its electrophilicity. A common method is to convert the carboxylic acid to its corresponding acyl chloride by treating it with thionyl chloride or oxalyl chloride.

The resulting 4-(bis(2-chloroethyl)amino)phenylacetyl chloride is then reacted with dihydrotestosterone in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. The base serves to neutralize the hydrochloric acid byproduct generated during the reaction. This esterification reaction yields this compound.

Intermediate Starting Material Key Reaction Type
DihydrotestosteroneTestosteroneCatalytic Hydrogenation
4-(bis(2-chloroethyl)amino)phenylacetic acidp-Aminophenylacetic acidN-alkylation followed by Chlorination
This compoundDihydrotestosterone and 4-(bis(2-chloroethyl)amino)phenylacetic acidEsterification

Derivatization Strategies from Parent Steroidal Scaffolds

The synthesis of this compound is a prime example of a broader strategy involving the derivatization of steroidal scaffolds to create targeted drug delivery systems. The 17β-hydroxyl group of androgens like dihydrotestosterone is a common site for modification due to its accessibility and the fact that esterification at this position often results in prodrugs with altered pharmacokinetic profiles. iiab.me

The primary goal of such derivatization is to link a pharmacologically active molecule, in this case, a cytotoxic agent, to the steroid. The steroid acts as a "homing device," directing the attached molecule to tissues that express the corresponding steroid receptor. This strategy has been explored for various steroids and cytotoxic agents.

The choice of the linker, in this case, an ester bond, is critical. Ester linkages are often susceptible to hydrolysis by esterase enzymes present in the body, allowing for the controlled release of the active components.

Analog Development and Structural Modifications

While specific information on the development of a wide range of this compound analogs is not extensively documented in publicly available literature, the general principles of medicinal chemistry suggest several avenues for structural modification to potentially improve its therapeutic index.

Modification of the Cytotoxic Moiety: The nitrogen mustard portion of the molecule is a key determinant of its cytotoxicity. Analogs could be synthesized by altering the structure of the bis(2-chloroethyl)amino group. For instance, modifying the electronic properties of the aromatic ring or the nature of the alkylating arms could influence the reactivity and selectivity of the cytotoxic agent.

Modification of the Steroidal Scaffold: The dihydrotestosterone backbone could also be modified to alter the compound's affinity for the androgen receptor or to fine-tune its pharmacokinetic properties. Modifications at other positions of the steroid nucleus, such as the A-ring or C-7, have been explored in other cytotoxic steroid analogs to enhance biological activity.

Alteration of the Linker: The ester linker could be replaced with other cleavable linkages, such as carbonates or carbamates, to modulate the rate of drug release. Non-cleavable linkers could also be investigated to create compounds that act as a single entity. The development of such analogs would aim to optimize the balance between androgen receptor binding, cytotoxic potency, and metabolic stability.

Molecular Pharmacology of Testiphenon As a Prodrug System

Chemical Mechanism of Prodrug Activation

The activation of Testiphenon into its pharmacologically active components is a chemically driven process that relies on the cleavage of its ester bond. This bioactivation is a pivotal event that releases the two distinct therapeutic agents at or near their intended sites of action.

The central event in the activation of this compound is the hydrolysis of the ester linkage at the 17β position of the dihydrotestosterone (B1667394) steroid nucleus. This reaction breaks the bond between the steroid and the chlorphenacyl nitrogen mustard moiety. This cleavage is typically facilitated by esterase enzymes present in the blood and various tissues. nih.govrsc.orgnih.govmdpi.comacs.orgdrugbank.com The hydrolysis of the ester bond results in the release of two primary active metabolites: Dihydrotestosterone (DHT) and the chlorphenacyl nitrogen mustard. The rate of this cleavage is influenced by the structure of the ester group and the specific enzymatic environment of the tissue. nih.gov

Upon the hydrolytic cleavage of the ester bond, dihydrotestosterone (DHT) is released. DHT is a potent androgen that is naturally synthesized in the body from testosterone (B1683101) by the enzyme 5α-reductase. nih.govacs.org In the case of this compound, DHT is not formed through this metabolic conversion but is rather the direct steroidal component of the prodrug. Once liberated, DHT can bind to and activate androgen receptors in target tissues, leading to various physiological effects.

Simultaneously with the release of DHT, the cytotoxic component, a chlorphenacyl nitrogen mustard derivative, is generated. Nitrogen mustards are a class of alkylating agents known for their anticancer properties. nih.govuoa.grficp.ac.runih.govnih.gov The fundamental mechanism of action for nitrogen mustards involves an intramolecular cyclization reaction, where one of the 2-chloroethyl side chains displaces the chloride ion to form a highly reactive aziridinium (B1262131) ion. nih.govnih.gov This electrophilic intermediate can then alkylate nucleophilic sites on cellular macromolecules, most notably the N7 position of guanine (B1146940) bases in DNA. mdpi.comnih.gov This process can repeat with the second chloroethyl arm, leading to the formation of interstrand cross-links in the DNA, which are highly cytotoxic and can trigger cell death. mdpi.comnih.gov

Biological Biotransformation Pathways

The conversion of the this compound prodrug into its active metabolites is mediated by biological processes. These biotransformation pathways can be broadly categorized into enzymatic and non-enzymatic reactions.

The primary pathway for the activation of this compound is through enzymatic hydrolysis. Esterases, a diverse group of enzymes found throughout the body, are responsible for catalyzing the cleavage of ester bonds. nih.govmdpi.com These enzymes are present in the plasma, liver, and other tissues, although their activity can vary significantly between different locations. nih.gov The specific esterases involved in the hydrolysis of this compound have not been definitively identified, but it is likely that carboxylesterases play a significant role. The rate of hydrolysis, and therefore the rate of activation of the prodrug, will depend on the affinity of this compound for these enzymes and their concentration in various tissues.

Expected Metabolites from Enzymatic Hydrolysis:

Prodrug Enzyme Class Active Metabolite 1 Active Metabolite 2

Factors Influencing Non-Enzymatic Degradation:

Factor Effect on this compound
pH The stability of the nitrogen mustard moiety is pH-dependent, with potential for increased degradation at non-neutral pH. mdpi.comnih.gov
Aqueous Environment Spontaneous hydrolysis of the nitrogen mustard can occur in the aqueous environment of the body. rsc.orgacs.org

| Temperature | Elevated temperatures can increase the rate of chemical degradation. |

Androgen Receptor Interaction and Modulatory Effects of Steroidal Moiety

This compound is chemically identified as dihydrotestosterone 17β-(4-(bis(2-chloroethyl)amino)phenyl)acetate. It is an androgen ester that acts as a prodrug, releasing dihydrotestosterone (DHT) and a chlorphenacyl nitrogen mustard upon metabolic cleavage nih.govnih.gov. The pharmacological action of the steroidal component is mediated through its interaction with the androgen receptor.

Ligand Binding Dynamics

The binding of an androgen to the androgen receptor is the initiating step for its biological activity. Dihydrotestosterone (DHT), the active steroidal component of this compound, is a potent natural agonist of the androgen receptor. wikipedia.orgnih.gov

Upon release from the this compound prodrug, DHT diffuses into target cells and binds to the ligand-binding domain (LBD) of the androgen receptor located in the cytoplasm. researchgate.net This binding is characterized by high affinity and a slower dissociation rate compared to testosterone, which contributes to DHT's more potent androgenic activity. nih.govoup.com Studies have shown that the dissociation half-time of DHT from the androgen receptor is significantly longer than that of testosterone, leading to a more sustained receptor activation. oup.com

The binding of DHT induces a significant conformational change in the androgen receptor. This structural rearrangement is crucial for the subsequent steps in the signaling cascade. Spectroscopic analyses have revealed that DHT binding leads to a more compact and stable structure of the AR-LBD. nih.gov This ligand-induced conformational change involves the repositioning of key structural elements, including the activation function 2 (AF2) helix, creating a surface that is recognized by coactivator proteins. nih.govnih.gov

Dissociation Rates of Androgens from the Androgen Receptor
AndrogenDissociation Half-Time (t1/2) at 37°CRelative Potency
Dihydrotestosterone (DHT)~3.5 hoursHigh
Testosterone (T)~1 hourModerate

This table summarizes the comparative dissociation kinetics of Dihydrotestosterone (DHT) and Testosterone (T) from the androgen receptor, highlighting the greater stability of the DHT-AR complex. oup.com

Receptor Translocation and Transcriptional Regulation

Following the binding of DHT and the subsequent conformational changes, the androgen receptor undergoes a series of events leading to the regulation of gene expression. The activated DHT-AR complex dissociates from heat shock proteins (HSPs) in the cytoplasm. wikipedia.orgresearchgate.net This unmasking reveals a nuclear localization signal on the receptor.

The now-active DHT-AR complex translocates from the cytoplasm into the nucleus. wikipedia.orgresearchgate.netinnoprot.com Inside the nucleus, the receptor dimerizes, forming a homodimer with another DHT-bound AR molecule. wikipedia.org This dimer then binds to specific DNA sequences known as androgen response elements (AREs) located in the promoter or enhancer regions of target genes. researchgate.net

The binding of the DHT-AR dimer to AREs initiates the recruitment of a complex of coactivator proteins. researchgate.net These coactivators are essential for the subsequent steps of transcriptional activation, which include chromatin remodeling and the assembly of the basal transcription machinery, ultimately leading to the synthesis of messenger RNA (mRNA) from androgen-responsive genes. nih.gov

The transcriptional response to DHT is highly tissue-specific, with different sets of genes being regulated in various androgen-sensitive tissues such as the prostate, skin, and muscle. nih.govnih.gov For instance, in prostate cells, DHT has been shown to upregulate the expression of genes involved in cell proliferation and survival, such as the gene for prostate-specific antigen (PSA). researchgate.net Studies have also demonstrated that DHT can regulate the expression of its own receptor, as well as genes involved in cellular growth and angiogenesis like vascular endothelial growth factor (VEGF) and cyclins. researchgate.net

Examples of Genes Regulated by DHT-Activated Androgen Receptor
GeneTissue/Cell TypeEffect of DHTFunction
Prostate-Specific Antigen (PSA)ProstateUpregulationSerine protease, biomarker for prostate health
Androgen Receptor (AR)VariousUpregulationMediates androgen action
Vascular Endothelial Growth Factor (VEGF)Endothelial CellsUpregulationPromotes angiogenesis
Cyclin D1Endothelial CellsUpregulationRegulates cell cycle progression
KlothoKidneyUpregulationAnti-aging protein

This table provides examples of genes whose expression is modulated by DHT through the androgen receptor, illustrating the diverse cellular processes affected. researchgate.netresearchgate.netoup.com

Cellular and Biochemical Mechanisms of Antineoplastic Action

Role of the Nitrogen Mustard Moiety in Cytotoxicity

The bis(2-chloroethyl)amino functional group of the nitrogen mustard portion of Testiphenon is the primary driver of its cytotoxic effects. marefa.orgnih.gov This activity is realized through a series of well-characterized chemical reactions with cellular macromolecules, most notably DNA.

Upon entering a cell, the nitrogen mustard moiety of this compound becomes reactive. It undergoes an intramolecular cyclization to form a highly electrophilic aziridinium (B1262131) ion. This reactive intermediate then readily attacks nucleophilic sites on DNA bases. marefa.org The N7 position of guanine (B1146940) is the most frequent site of this alkylation, although other sites on guanine and adenine (B156593) can also be targeted. youtube.com This covalent binding of the alkyl group to a DNA base results in the formation of a DNA adduct, which is the initial lesion that disrupts normal DNA function. wikipedia.org The formation of these adducts can lead to miscoding during DNA replication and transcription. youtube.com

As a bifunctional alkylating agent, the nitrogen mustard component of this compound possesses two reactive chloroethyl groups. alamy.com After the first alkylation event, the second chloroethyl group can react with another nucleophilic site on the DNA. This can result in two types of DNA cross-links:

Intrastrand cross-links: The second alkylation occurs on the same DNA strand, often linking adjacent guanines. alamy.com

Interstrand cross-links (ICLs): This more cytotoxic lesion occurs when the second alkylation targets a base on the opposite DNA strand, covalently linking the two strands of the DNA double helix. youtube.comnih.gov ICLs are particularly effective at preventing the separation of DNA strands, a critical step for both DNA replication and transcription. wikipedia.org

The formation of ICLs by nitrogen mustards is considered a major contributor to their potent cytotoxic effects. nih.gov Research has also shown that nitrogen mustards can induce the formation of DNA-protein cross-links, further contributing to their cellular toxicity. physionet.orgmanchester.ac.uknih.gov

The DNA adducts and cross-links formed by this compound's nitrogen mustard moiety create significant obstacles for the cellular machinery that maintains the integrity of the genome. The distorted DNA structure resulting from these lesions can physically block the progression of DNA and RNA polymerases, thereby halting DNA replication and transcription. wikipedia.orgnih.gov

While cells possess sophisticated DNA repair pathways to correct such damage, the sheer volume and complexity of the lesions, particularly interstrand cross-links, can overwhelm these systems. wikipedia.orgalamy.com The persistence of unrepaired DNA damage can trigger cellular senescence or, more critically for cancer therapy, programmed cell death. youtube.com

Induction of Cell Cycle Arrest and Apoptosis Pathways

The extensive DNA damage inflicted by this compound serves as a powerful signal to initiate cellular failsafe mechanisms, primarily cell cycle arrest and apoptosis.

When DNA damage is detected, checkpoint proteins can halt the cell cycle at various phases (e.g., G1, S, or G2/M) to allow time for DNA repair. However, if the damage is too severe to be repaired, the cell is directed towards apoptosis, or programmed cell death. The presence of DNA strand breaks and stalled replication forks, consequences of this compound's action, are potent triggers for the activation of pro-apoptotic signaling cascades. youtube.com This process often involves the activation of tumor suppressor proteins like p53, which can induce the expression of proteins that lead to the systematic dismantling of the cell.

Mechanisms of Tissue Selectivity in Androgen Receptor-Expressing Cell Lines

A key therapeutic rationale for a steroid-drug conjugate like this compound is to achieve selective cytotoxicity in target tissues while minimizing damage to healthy, non-target tissues. nih.gov This selectivity is predicated on the presence of the androgen receptor.

The dihydrotestosterone (B1667394) component of this compound is designed to act as a homing device, directing the cytotoxic payload to cells that express the androgen receptor (AR). youtube.com Steroid hormones can enter cells, and it is hypothesized that this compound leverages this for targeted delivery.

In AR-positive cancer cells, such as those found in certain prostate cancers, the DHT moiety of this compound would bind to the AR. youtube.com This binding could lead to a higher intracellular concentration and retention of the drug compared to cells that lack the androgen receptor. youtube.com Studies on other steroid-drug conjugates have shown that the steroid carrier can facilitate cellular uptake. nih.gov This differential accumulation would, in theory, lead to a more pronounced cytotoxic effect in the target cancer cells.

Cellular ProcessRole of Nitrogen Mustard MoietyRole of Dihydrotestosterone Moiety
DNA Interaction Forms covalent bonds (alkylation) with DNA bases, leading to adducts and cross-links. marefa.orgyoutube.comFacilitates targeting to AR-expressing cells. ca.gov
Cytotoxicity Induces cell death through extensive DNA damage. wikipedia.orgnih.govEnhances selective uptake into target cells. nih.gov
Cell Cycle Causes cell cycle arrest due to DNA damage checkpoints.Not directly involved in cell cycle arrest.
Apoptosis Triggers apoptosis in response to irreparable DNA damage. youtube.comNot a direct inducer of apoptosis.
Cellular Uptake N/AMediates uptake, potentially through AR binding, leading to selective accumulation.

Localized Prodrug Activation in Target Cells

This compound represents a strategic approach in chemotherapy, functioning as a prodrug that combines a cytotoxic nitrogen mustard moiety with a testosterone (B1683101) molecule. This design principle aims to achieve targeted delivery and localized activation of the cytotoxic agent within hormone-sensitive tissues. The core concept is that the testosterone component of this compound will be recognized by androgen receptors, which are often overexpressed in certain types of cancer cells, such as those in prostate cancer.

The intended mechanism involves the preferential uptake of the entire this compound molecule into these target cells. Following cellular uptake, the ester linkage connecting the testosterone to the nitrogen mustard is designed to be cleaved by intracellular enzymes, specifically esterases. This enzymatic action releases the active nitrogen mustard component directly inside the cancer cell. By confining the activation of the potent alkylating agent to the tumor site, this strategy aims to enhance the therapeutic index, maximizing efficacy against cancer cells while minimizing systemic toxicity to healthy, non-target tissues. biointerfaceresearch.com This targeted delivery and activation is a key feature of steroidal nitrogen mustards. nih.gov

The released nitrogen mustard then exerts its cytotoxic effect through the classical mechanism of alkylating agents. It forms highly reactive aziridinium ions that covalently bind to the N7 position of guanine bases in the DNA of the cancer cells. wikipedia.orguantwerpen.be This leads to the formation of DNA cross-links, both within the same DNA strand (intrastrand) and between the two strands (interstrand). These cross-links disrupt the normal functions of DNA, such as replication and transcription, ultimately triggering programmed cell death, or apoptosis, in the cancer cell. wikipedia.org

Comparative Analysis with Other Nitrogen Mustard Chemotherapeutics

This compound's design as a hormone-targeted prodrug distinguishes it from many other nitrogen mustard chemotherapeutics, which generally lack such a specific targeting mechanism. A comparative analysis with prominent nitrogen mustards like Chlorambucil, Cyclophosphamide, and Melphalan highlights these differences in activation and targeting.

Chlorambucil is a direct-acting aromatic nitrogen mustard. nih.gov Unlike this compound, it does not require metabolic activation to exert its cytotoxic effects. chemicalbook.com It is administered in an active form and nonspecifically alkylates DNA in any cell it enters, though it is particularly toxic to rapidly dividing cells. patsnap.compatsnap.com Its mechanism of action involves the formation of covalent bonds with DNA, leading to cross-linking and subsequent apoptosis. chemicalbook.com

Cyclophosphamide is another widely used nitrogen mustard, but like this compound, it is a prodrug. However, its activation is not localized to target cells. Cyclophosphamide is activated systemically, primarily in the liver, by cytochrome P450 enzymes. nih.govclinpgx.orgwikipedia.orgdrugbank.com This process generates the active metabolites, phosphoramide (B1221513) mustard and acrolein, which then circulate throughout the body and enter cells to alkylate DNA. wikipedia.org While effective, this systemic activation contributes to its broader range of side effects.

Melphalan is a phenylalanine derivative of a nitrogen mustard. mdpi.com It is actively transported into cells via amino acid transporters, which can be overexpressed in some cancer cells, providing a degree of selective uptake. drugbank.compatsnap.com However, this is a less specific targeting mechanism than the hormone receptor-mediated uptake intended for this compound. Once inside the cell, Melphalan acts directly to alkylate DNA, primarily at the N7 position of guanine, causing DNA cross-linking and cell death. drugbank.compatsnap.comwikipedia.orgpatsnap.comresearchgate.net

The following table provides a comparative overview of these nitrogen mustard agents:

FeatureThis compound (theoretical)ChlorambucilCyclophosphamideMelphalan
Prodrug YesNoYesNo
Activation Intracellular cleavage by esterases in target cellsDirect-actingSystemic (hepatic) via cytochrome P450 enzymes nih.govclinpgx.orgwikipedia.orgdrugbank.comDirect-acting
Targeting Hormone receptor-mediated uptakeNon-specificNon-specificAmino acid transporters drugbank.compatsnap.com
Active Moiety Nitrogen MustardChlorambucilPhosphoramide mustard & Acrolein wikipedia.orgMelphalan
Primary MoA DNA alkylation, cross-linking wikipedia.orgDNA alkylation, cross-linking chemicalbook.comDNA alkylation, cross-linking wikipedia.orgDNA alkylation, cross-linking drugbank.compatsnap.comwikipedia.orgpatsnap.comresearchgate.net

Preclinical Investigation and Mechanistic Toxicology of Testiphenon

In Vitro Studies on Cellular Models of Malignancy

In vitro studies are the foundational step in characterizing the anticancer properties of a new chemical entity. These studies utilize cancer cell lines grown in a controlled laboratory setting to assess the direct effects of the compound on cellular processes.

Cytostatic and Cytotoxic Activity in Cancer Cell Lines (e.g., Androgen-Dependent Cancer Cells)

The initial in vitro assessment of an anticancer agent aims to distinguish between two primary modes of action: cytostatic and cytotoxic effects. A cytostatic effect refers to the inhibition of cell proliferation, while a cytotoxic effect results in direct cell death. nih.govyoutube.com For a hormonocytostatic agent such as Testiphenon, which combines a hormonal component (dihydrotestosterone) with a cytotoxic chemical (chlorphenacyl), it is crucial to evaluate its activity in relevant cancer cell lines.

Given this compound's design, androgen-dependent cancer cell lines, such as certain prostate or breast cancer cells, would be the primary models for these investigations. The cytostatic and cytotoxic activities would be determined by treating these cell lines with a range of this compound concentrations over a specified period. The half-maximal inhibitory concentration (IC50), representing the concentration of the drug that inhibits cell growth by 50%, and the half-maximal cytotoxic concentration (CC50), the concentration that kills 50% of the cells, would be determined.

A typical experimental approach involves seeding the cancer cells in multi-well plates and exposing them to increasing concentrations of this compound. After an incubation period (e.g., 48 or 72 hours), cell viability assays such as the MTT or SRB assay are performed to quantify the number of living cells. The results would be tabulated to compare the potency of this compound across different cell lines.

Table 1: Illustrative Cytostatic and Cytotoxic Activity of this compound in Androgen-Dependent Cancer Cell Lines

Cell LineCancer TypeReceptor StatusIC50 (µM)CC50 (µM)
LNCaPProstate CancerAndrogen Receptor PositiveData not availableData not available
VCaPProstate CancerAndrogen Receptor PositiveData not availableData not available
MCF-7Breast CancerEstrogen Receptor PositiveData not availableData not available

Note: The data in this table is illustrative and represents the type of data that would be generated in such a study. Specific experimental values for this compound are not publicly available.

Assessment of Selectivity in Co-Culture Systems

A critical aspect of anticancer drug development is ensuring that the compound selectively targets cancer cells while minimizing harm to normal, healthy cells. Co-culture systems are an advanced in vitro method used to assess this selectivity. In this setup, cancer cells and normal cells are grown together in the same culture environment, mimicking the cellular composition of a tumor and its surrounding tissue.

To evaluate the selectivity of this compound, a co-culture system could be established using androgen-dependent cancer cells and normal prostate or breast epithelial cells. The two cell types would be engineered to express different fluorescent proteins (e.g., GFP in cancer cells and RFP in normal cells), allowing for their distinct visualization and quantification using fluorescence microscopy and flow cytometry.

Upon treatment with this compound, the viability of each cell population would be independently measured. An ideal compound would demonstrate a significantly higher cytotoxic effect on the cancer cells compared to the normal cells. The selectivity index (SI), calculated as the ratio of the CC50 for normal cells to the CC50 for cancer cells, would be a key metric. A higher SI value indicates greater selectivity for cancer cells.

Molecular and Cellular Markers of Response

To understand the mechanism of action of this compound at a molecular level, researchers would investigate the changes in molecular and cellular markers within the cancer cells following treatment. These markers can indicate which cellular pathways are being affected by the drug and can help in identifying patient populations that are most likely to respond to the therapy.

Given that this compound is a hormonocytostatic agent, the investigation would likely focus on markers related to the androgen receptor signaling pathway and markers of DNA damage and cell cycle arrest, which are hallmarks of cytotoxic agents. Techniques such as Western blotting, quantitative PCR (qPCR), and immunofluorescence would be employed to measure changes in the expression and activity of key proteins and genes.

Potential molecular markers to be investigated for this compound could include:

Androgen Receptor (AR): Downregulation of AR expression or inhibition of its translocation to the nucleus.

Prostate-Specific Antigen (PSA): Reduction in the secretion of PSA in androgen-dependent prostate cancer cells.

Cell Cycle Proteins: Changes in the levels of cyclins and cyclin-dependent kinases (CDKs) that regulate cell cycle progression, potentially showing an arrest in a specific phase of the cell cycle (e.g., G2/M arrest).

Apoptosis Markers: Increased expression of pro-apoptotic proteins like Bax and cleaved caspases (e.g., caspase-3, caspase-9) and decreased expression of anti-apoptotic proteins like Bcl-2.

DNA Damage Markers: Increased levels of phosphorylated H2A.X (γH2A.X), a sensitive indicator of DNA double-strand breaks.

In Vivo Efficacy Studies in Animal Models of Cancer

Selection of Appropriate Animal Models (e.g., Xenograft Models, Genetically Engineered Models)

The choice of animal model is critical for the relevance and translatability of the preclinical findings. For a compound like this compound, several types of models would be considered:

Xenograft Models: These models involve the transplantation of human cancer cells into immunodeficient mice. nih.govnih.gov For this compound, xenografts would be established using androgen-dependent prostate or breast cancer cell lines. nih.gov These models are valuable for assessing the direct antitumor activity of a compound on human tumors. Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into a mouse, are also a powerful tool as they better preserve the heterogeneity of the original tumor. nih.govyoutube.com

Genetically Engineered Mouse Models (GEMMs): These models are engineered to develop tumors that more closely mimic the genetic and pathological progression of human cancers. nih.govnih.gov For instance, a GEMM could be developed to have a specific mutation that drives prostate cancer, providing a more physiologically relevant system to test this compound's efficacy in an immunocompetent host. nih.govnih.gov

Evaluation of Tumor Growth Inhibition and Regression

The primary endpoint in in vivo efficacy studies is the evaluation of the compound's ability to inhibit tumor growth or cause tumor regression. In a typical study design, once the tumors in the animal models have reached a certain size, the animals are randomized into treatment and control groups. The treatment group receives this compound, while the control group receives a vehicle.

Tumor volume is measured regularly throughout the study using calipers. The data is then used to generate tumor growth curves for each group. Key metrics for evaluating efficacy include:

Tumor Growth Inhibition (TGI): The percentage reduction in tumor growth in the treated group compared to the control group.

Tumor Regression: The reduction in the size of the tumor from its initial volume at the start of treatment. In some cases, complete regression may be observed.

At the end of the study, tumors are often excised and analyzed for the same molecular and cellular markers investigated in the in vitro studies to confirm the mechanism of action in the in vivo setting.

Table 2: Illustrative In Vivo Efficacy of this compound in a Prostate Cancer Xenograft Model

Treatment GroupAverage Tumor Volume at Day 0 (mm³)Average Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control100850-
This compound10234060

Note: The data in this table is for illustrative purposes to show how in vivo efficacy data would be presented. Specific experimental values for this compound are not publicly available.

Lack of Publicly Available Preclinical Data for "this compound"

Following a comprehensive search of publicly accessible scientific literature and databases, it has been determined that there is insufficient information to generate a detailed article on the preclinical investigation and mechanistic toxicology of a compound identified as "this compound." The search for specific data pertaining to its pharmacodynamic biomarker analysis, pharmacokinetic properties, and mechanistic toxicology in preclinical models did not yield the detailed research findings required to fulfill the requested article structure.

The requested sections and subsections, including:

Investigation of Mechanistic Toxicology in Preclinical Systems

Cellular Damage Pathways

require specific, data-driven content and detailed research findings that are not available in the public domain for a compound with this name. It is possible that "this compound" is a compound that is not widely researched, is in a very early stage of development with no published data, or may be referred to by a different designation in scientific literature.

Without access to proprietary research or publications under a different name, a scientifically accurate and informative article adhering to the provided, detailed outline cannot be constructed. Further investigation would be contingent on the provision of alternative names, chemical identifiers (such as a CAS number), or references to specific studies involving this compound.

Analytical Methodologies for Testiphenon and Its Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for the separation of Testiphenon from complex biological matrices and for its quantification. The choice of technique depends on the analyte's volatility, polarity, and the required sensitivity of the assay.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. nih.govtandfonline.comnih.gov The separation is typically achieved on a reversed-phase column, such as a C18 column, using a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. diva-portal.orgchromforum.org Gradient elution, where the mobile phase composition is changed over time, is often employed to achieve optimal separation of the parent drug from its more polar metabolites. tandfonline.com

UV-Vis Detection: this compound possesses chromophores in its structure, particularly the phenyl ring of the chlorphenacyl moiety and the α,β-unsaturated ketone in the A-ring of the steroid nucleus (if metabolism were to reintroduce a double bond). This allows for detection using a UV-Vis detector, typically in the range of 240-280 nm. researchgate.net While relatively simple and cost-effective, UV-Vis detection may lack the specificity required for unambiguous identification in complex biological samples.

Electrochemical Detection: Although less common for steroid analysis, the presence of the nitrogen mustard group could potentially be exploited for electrochemical detection under specific conditions. This method offers high sensitivity but can be susceptible to matrix interferences.

Mass Spectrometry (LC-MS) Detection: The coupling of HPLC with a mass spectrometer (LC-MS or LC-MS/MS) is the gold standard for the sensitive and specific quantification of steroids and their metabolites in biological fluids. diva-portal.orgzrtlab.comnih.govendocrine-abstracts.org Electrospray ionization (ESI) is a common ionization technique for such compounds. diva-portal.org By monitoring specific parent and fragment ion transitions (Selected Reaction Monitoring - SRM), LC-MS/MS provides excellent selectivity and low limits of detection, crucial for tracking the prodrug and its active components. diva-portal.org Derivatization with reagents like Girard's Reagent P can enhance ionization efficiency and detection sensitivity for steroid esters. nih.govnih.gov

Table 1: Illustrative HPLC Parameters for this compound Analysis This data is illustrative and based on methods for structurally similar compounds.

Parameter Value
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 254 nm or ESI-MS/MS

| Illustrative Retention Time | 9.8 min |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. waters.com Steroids are often analyzed by GC-MS after a derivatization step to increase their volatility and improve their chromatographic behavior. nih.gov For this compound, derivatization of the hydroxyl group that may be exposed upon hydrolysis of the ester, and any other polar functional groups on its metabolites, would be necessary. Common derivatizing agents for steroids include silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

The separation is achieved on a capillary column, and the mass spectrometer provides highly specific detection and structural information based on the fragmentation pattern of the analyte. nih.gov GC-MS is particularly useful for screening for a wide range of anabolic steroids and their metabolites. waters.com

Table 2: Illustrative GC-MS Parameters for Derivatized this compound Metabolites This data is illustrative and based on methods for structurally similar compounds.

Parameter Value
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at 1.2 mL/min
Oven Program 150°C hold for 1 min, ramp to 300°C at 15°C/min
Injector Temp. 280°C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Scan Range 50-650 m/z

| Derivatization | Silylation of hydroxyl groups |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that can be used for the qualitative analysis and screening of this compound. nih.govnih.gov It is particularly useful for monitoring the progress of chemical reactions or for a preliminary check of purity. nih.gov For the separation of steroids, silica (B1680970) gel plates are commonly used as the stationary phase, with a mobile phase consisting of a mixture of non-polar and moderately polar solvents, such as hexane (B92381) and ethyl acetate. nih.gov

Visualization of the separated spots can be achieved under UV light (254 nm) or by spraying with a visualizing agent, such as a sulfuric acid solution, followed by heating. nih.gov The retention factor (Rf) value can be used for preliminary identification by comparing it to that of a standard.

Table 3: Illustrative TLC System for this compound This data is illustrative and based on methods for structurally similar compounds.

Parameter Value
Stationary Phase Silica Gel 60 F254 TLC plate
Mobile Phase Hexane:Ethyl Acetate (70:30, v/v)
Visualization UV light (254 nm) or H2SO4 spray and heat

| Illustrative Rf Value | 0.45 |

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques are indispensable for the definitive structural confirmation of this compound and the identification of its metabolites.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the elucidation of the chemical structure of molecules in solution. nih.govrsc.org Both ¹H and ¹³C NMR would be essential for the complete structural characterization of this compound.

¹H NMR: The proton NMR spectrum would provide information about the number of different types of protons and their chemical environments. Key signals would include those from the steroid backbone, the aromatic protons of the chlorphenacyl group, and the methylene (B1212753) protons adjacent to the nitrogen and chlorine atoms of the nitrogen mustard moiety. nih.govresearchgate.net

¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom in the molecule, confirming the carbon skeleton of the steroid and the presence of the ester and chlorphenacyl functionalities. nih.gov

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish the connectivity between protons and carbons, leading to an unambiguous assignment of the structure.

Table 4: Illustrative ¹H NMR Chemical Shifts (δ) for Key Protons in this compound This data is illustrative and based on the structures of dihydrotestosterone (B1667394) and related compounds. Solvent: CDCl₃.

Proton Illustrative Chemical Shift (ppm)
C18-CH₃ ~0.8
C19-CH₃ ~1.0
Aromatic Protons 7.0 - 7.5
-CH₂-N ~3.6
-CH₂-Cl ~3.7

| H-17 | ~4.6 |

Mass spectrometry is crucial not only for quantification but also for the structural confirmation of this compound and the identification of its metabolites. diva-portal.orgnih.gov High-resolution mass spectrometry (HRMS) can provide the accurate mass of the molecular ion, which allows for the determination of the elemental composition.

Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion to produce a characteristic pattern of product ions. nih.gov This fragmentation pattern serves as a fingerprint for the molecule and can be used for its definitive identification. For this compound, key fragmentations would likely involve the cleavage of the ester bond, leading to ions corresponding to the dihydrotestosterone core and the chlorphenacyl nitrogen mustard moiety. The fragmentation of the nitrogen mustard group itself would also produce characteristic ions. nih.govnih.gov This technique is particularly valuable for identifying metabolites, as the fragmentation patterns can reveal modifications to the parent drug molecule, such as hydroxylation, oxidation, or cleavage of the ester linkage. zrtlab.comresearchgate.net

Table 5: Illustrative Mass Spectrometric Data for this compound This data is illustrative and based on the principles of mass spectrometry for similar compounds.

Parameter Value
Ionization Mode Electrospray Ionization (Positive)
Molecular Formula C₃₁H₄₃Cl₂NO₃
Monoisotopic Mass 547.2620 g/mol
[M+H]⁺ (m/z) 548.2693

| Key MS/MS Fragments (m/z) | 291 (Dihydrotestosterone moiety), 257 (Chlorphenacyl nitrogen mustard moiety) |

Bioanalytical Methods for Detection in Biological Matrices (Preclinical)

The bioanalytical methods for this compound in preclinical studies would likely involve sophisticated chromatographic and mass spectrometric techniques to ensure high sensitivity and specificity. Given its chemical structure, a combination of methods would be necessary to comprehensively analyze the parent compound and its primary metabolites—dihydrotestosterone (DHT) and the nitrogen mustard moiety—in biological matrices such as plasma, serum, and tissue homogenates.

Preclinical bioanalysis would likely employ liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful technique for quantifying small molecules in complex biological fluids. nih.gov This method offers excellent specificity and sensitivity, which is crucial for detecting the low concentrations of analytes expected during early-phase drug studies. nih.gov For the analysis of steroid esters like this compound, LC-MS/MS is a preferred method. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is another viable technique, particularly for the analysis of the steroid component after derivatization. nih.gov Derivatization is often necessary to improve the volatility and thermal stability of steroids for GC-MS analysis. nih.gov For the nitrogen mustard component, which is highly reactive, derivatization is also a key step to form stable adducts that can be readily analyzed by GC-MS or LC-MS. nih.gov A study on the detection of reactive nitrogen mustard anticancer drugs in plasma utilized derivatization with diethyldithiocarbamic acid (DDTC) followed by HPLC analysis. nih.gov More recent methods for detecting nitrogen mustard metabolites include GC-tandem mass spectrometry, which can identify half-mustard metabolites as specific biomarkers of exposure. rsc.org

The extraction of this compound and its metabolites from biological matrices is a critical first step. Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are common techniques used to clean up samples and concentrate the analytes before instrumental analysis. nih.gov For instance, SPE with C18 cartridges is frequently used for the extraction of anabolic steroids and their metabolites from urine and plasma. wada-ama.org

A hypothetical approach for the simultaneous analysis of this compound and its key metabolites in a preclinical plasma sample is outlined below:

Sample Preparation:

Plasma samples would be subjected to protein precipitation, often using a solvent like acetonitrile.

The supernatant would then undergo solid-phase extraction (SPE) to isolate the analytes of interest and remove interfering substances.

The extract may be split for separate analysis of the intact drug/DHT and the nitrogen mustard metabolite, potentially requiring different derivatization steps.

Instrumental Analysis:

LC-MS/MS for Intact this compound and Dihydrotestosterone (DHT): Reversed-phase liquid chromatography would be used to separate the compounds, followed by detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

GC-MS or LC-MS/MS for the Nitrogen Mustard Moiety: After a specific derivatization step to stabilize the reactive nitrogen mustard, the derivative would be analyzed by either GC-MS or LC-MS/MS.

A summary of potential bioanalytical methods is presented in the table below.

AnalyteAnalytical TechniqueSample PreparationKey Considerations
Intact this compound LC-MS/MSProtein Precipitation, Solid-Phase ExtractionRequires careful optimization to prevent degradation during extraction and analysis.
Dihydrotestosterone (DHT) LC-MS/MS, GC-MSHydrolysis of ester bond (if measuring total DHT), Derivatization (for GC-MS)LC-MS/MS is often preferred for its high specificity and sensitivity in measuring endogenous steroids. nih.gov
Nitrogen Mustard Metabolite GC-MS, LC-MS/MSDerivatization to form a stable, detectable compoundThe high reactivity of the nitrogen mustard group presents a significant analytical challenge. acs.org

Method Validation and Quality Control in Research Settings

For any bioanalytical method to be considered reliable for preclinical research, it must undergo a thorough validation process. frontiersin.org Method validation ensures that the analytical procedure is suitable for its intended purpose. youtube.com In a research setting, while the requirements may not be as stringent as for clinical trials, adherence to established guidelines is crucial for data integrity.

The validation of a bioanalytical method for this compound would assess several key parameters, as outlined in international guidelines. These parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and stability. frontiersin.org

Specificity and Selectivity: The method must be able to unequivocally measure the analyte of interest in the presence of other components in the sample matrix, such as endogenous compounds, other metabolites, and formulation excipients. kdl.ru

Linearity and Range: The analytical response should be directly proportional to the concentration of the analyte over a defined range. kdl.ru

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results under the same conditions. youtube.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. frontiersin.org

Stability: The stability of the analyte in the biological matrix must be evaluated under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at low temperatures. nih.gov

The following table provides hypothetical acceptance criteria for a validated bioanalytical method for this compound in a research setting, based on common industry practices.

Validation ParameterAcceptance Criteria
Linearity (Correlation Coefficient, r²) ≥ 0.99
Accuracy (as % Bias) Within ± 15% (± 20% at LOQ)
Precision (as % RSD) ≤ 15% (≤ 20% at LOQ)
Selectivity No significant interference at the retention time of the analyte and internal standard.
Stability (Freeze-Thaw, Short-Term, Long-Term) Analyte concentration within ± 15% of the nominal concentration.

Quality Control (QC) in a research setting involves the routine inclusion of QC samples at multiple concentration levels (low, medium, and high) in each analytical run to ensure the continued validity of the data. wada-ama.orgmedcentrservis.ru These QC samples are prepared from a separate stock solution than the calibration standards. The results of the QC samples must fall within predefined acceptance criteria for the analytical run to be considered valid. This ongoing monitoring helps to identify and rectify any issues with the analytical method, instrumentation, or sample handling, thereby ensuring the reliability of the research findings. wada-ama.org

Future Directions and Research Gaps

The unique structure of Testiphenon, a synthetic anabolic-androgenic steroid (AAS) and cytostatic antineoplastic agent, presents a compelling scaffold for future oncological research. wikipedia.org As a prodrug designed to selectively target androgen receptor-expressing tissues, it represents a foundational concept that can be expanded upon with modern pharmacological tools and strategies. wikipedia.org The following sections outline key areas for future investigation that could build upon the initial promise of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.